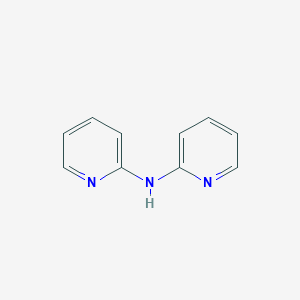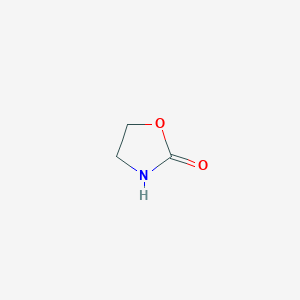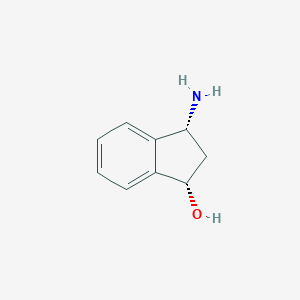
2,2'-Dipyridylamine
描述
2,2’-Dipyridylamine: is an organic compound with the chemical formula C₁₀H₉N₃ . It consists of two pyridyl groups (C₅H₄N) linked to a secondary amine (NH). This compound is known for forming a range of coordination complexes and is used in various chemical applications .
作用机制
Target of Action
2,2’-Dipyridylamine, an organic compound with the formula (C 5 H 4 N) 2 NH , is primarily known for its role as a bidentate N-donor ligand . It forms a range of coordination complexes , acting as a bridge between metal ions in these complexes. The primary targets of 2,2’-Dipyridylamine are therefore the metal ions in these complexes.
Mode of Action
The compound consists of a pair of 2-pyridyl groups (C 5 H 4 N) linked to a secondary amine . This structure allows it to bind to metal ions, forming coordination complexes . The formation of these complexes can alter the properties of the metal ions, leading to changes in their reactivity, stability, and other characteristics.
Result of Action
The primary result of 2,2’-Dipyridylamine’s action is the formation of coordination complexes with metal ions . These complexes can have a variety of properties depending on the specific metal ions involved and the conditions under which the complexes are formed. For example, some complexes might exhibit luminescence , while others might act as catalysts for certain chemical reactions .
生化分析
Biochemical Properties
2,2’-Dipyridylamine is known to form various metal complexes
Cellular Effects
It has been found that palladium (II) and platinum (II) complexes with 2,2’-Dipyridylamine show considerable killing activity over HT-29 cells
Molecular Mechanism
It has been suggested that the pyridyl-N functions as the active site for H adsorption with a free energy of -0.13 eV
准备方法
Synthetic Routes and Reaction Conditions:
Heating Pyridine with Sodium Amide: One method to synthesize 2,2’-Dipyridylamine involves heating pyridine with sodium amide.
Heating 2-Aminopyridine with 2-Chloropyridine over Barium Oxide: Another method involves heating 2-aminopyridine with 2-chloropyridine over barium oxide.
Industrial Production Methods: The industrial production of 2,2’-Dipyridylamine typically involves the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or distillation .
化学反应分析
Types of Reactions:
Oxidation: 2,2’-Dipyridylamine can undergo oxidation reactions, often forming coordination complexes with metals.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Metal complexes with 2,2’-Dipyridylamine as a ligand.
Reduction: Reduced forms of the compound, often with altered electronic properties.
Substitution: Various substituted derivatives of 2,2’-Dipyridylamine, depending on the substituent introduced
科学研究应用
Chemistry: 2,2’-Dipyridylamine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metals, which are used in catalysis and materials science .
Biology: In biological research, 2,2’-Dipyridylamine and its metal complexes are studied for their potential as therapeutic agents, particularly in cancer treatment .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for developing new drugs, especially those targeting metal-dependent biological processes .
Industry: 2,2’-Dipyridylamine is used in the production of photoluminescent materials and as a catalyst in various industrial processes .
相似化合物的比较
2,2’-Bipyridine: Similar in structure but lacks the secondary amine group.
1,10-Phenanthroline: Another polydentate ligand with a different ring structure.
2,2’-Bipyridyl: Similar to 2,2’-Dipyridylamine but with different coordination properties.
Uniqueness: 2,2’-Dipyridylamine is unique due to its secondary amine group, which allows it to form a wider variety of coordination complexes compared to similar compounds. This makes it particularly versatile in applications ranging from catalysis to materials science .
属性
IUPAC Name |
N-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPCBAWTWYFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061619 | |
| Record name | 2-Pyridinamine, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-34-2 | |
| Record name | 2,2′-Dipyridylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dipyridylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dipyridylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinamine, N-2-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinamine, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(2-pyridyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIPYRIDYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9BF664YAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The specific interaction mechanism of Dpa is highly dependent on the metal ion it is coordinated with and the overall complex structure. For instance, Dpa-containing ruthenium(II) complexes have been shown to interact with DNA through a combination of groove binding and partial intercalation. [] This interaction disrupts the DNA structure, potentially leading to cell death, making these complexes interesting candidates for anticancer agents. [] In other cases, Dpa-containing complexes have been investigated for their catalytic properties in various organic reactions. [, , ]
ANone:
- Spectroscopic Data:
- NMR: Dpa typically exhibits characteristic signals in 1H NMR corresponding to the aromatic protons of the pyridyl rings. The exact chemical shifts depend on the solvent and the presence of other coordinating ligands. [, ]
- IR: Key IR stretches include those attributed to N-H and C=N bonds. [, , ]
- UV-Vis: Dpa displays absorption bands in the UV region, primarily due to π-π* transitions. [, , , ] Upon complexation with metal ions, additional bands in the visible region may appear due to metal-to-ligand charge transfer (MLCT) transitions. [, ]
A: Dpa complexes have been investigated in various material applications. For example, copper(I)-Dpa coordination polymers display interesting luminescent properties in the solid state. [] Additionally, the flexibility of the Dpa ligand allows for the creation of diverse architectures, including discrete complexes, polymers, and metal-organic frameworks (MOFs). [, , ]
A: Dpa complexes, particularly those of palladium, have been successfully employed in catalytic organic transformations, including the copper-free Sonogashira cross-coupling reaction in water. [] The nitrogen atoms in Dpa can act as coordinating sites for metal ions, influencing the catalytic activity and selectivity. [, , ]
A: DFT calculations are often used to study the electronic structure, optical properties, and reactivity of Dpa complexes. [, , , , ] These calculations can provide insights into the nature of metal-ligand bonding, predict spectroscopic properties, and help understand reaction mechanisms. [, , , , ]
A: Modifications to the Dpa scaffold, such as the introduction of substituents on the pyridine rings or the bridging nitrogen atom, can significantly impact the properties of the resulting complexes. For example, benzylation of the amine in Dpa leads to Ir(III) complexes with enhanced catalytic activity in the photooxidation of sulfides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)



![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)




